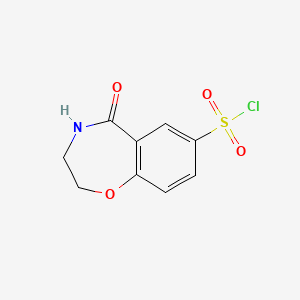
6-Methyl-1,7-naphthyridin-8(7H)-one
Overview
Description
6-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the class of naphthyridine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Spectroscopic Studies
- Solvatochromism in Naphthyridine Derivatives: Research has explored the solvatochromism of derivatives of 1,7-naphthyridines, including the effect of different solvents on their structure and stability. This study enhances the understanding of the interaction of these compounds with various solvents, which is crucial for their application in spectroscopic analysis and material science (Santo et al., 2003).
Synthetic Methodologies
- Synthesis from Acyclic Precursors: Research has been conducted on synthesizing naphthyridine derivatives from acyclic precursors. This study contributes to the advancement of synthetic methodologies, providing a foundation for the development of new compounds with potential applications in various fields (Blanco et al., 1999).
Biological and Medicinal Applications
Biomedical Applications
A comprehensive review of naphthyridines, including 1,6-naphthyridin-2(1H)-ones, has been conducted. This review analyzes the diversity of substituents, synthetic methods, and the biomedical applications of these compounds, highlighting their significance in pharmaceutical research (Oliveras et al., 2021).
Antivertigo Agents Synthesis
Research into the synthesis of tetrahydro-1,6-naphthyridine methyl homologs has been carried out, which has implications for the development of new antivertigo medications (Shiozawa et al., 1984).
Chemical Properties and Reactions
- Functionalization through Suzuki–Miyaura Cross-Couplings: Studies have focused on the functionalization of 1,6-naphthyridin-2(1H)-ones through Suzuki–Miyaura cross-coupling reactions. This research contributes to the field of organic synthesis, particularly in developing highly functionalized naphthyridones (Montoir et al., 2014).
properties
IUPAC Name |
6-methyl-7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGPIIYKBLMIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582556 | |
| Record name | 6-Methyl-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,7-naphthyridin-8(7H)-one | |
CAS RN |
922527-17-1 | |
| Record name | 6-Methyl-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)


![N-[3-(aminomethyl)phenyl]butanamide](/img/structure/B3058791.png)
![N-[3-(aminomethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3058792.png)

![4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B3058795.png)



![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)

